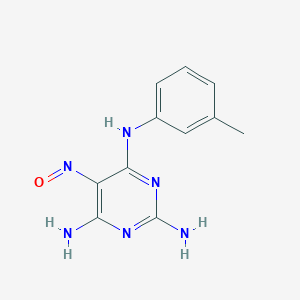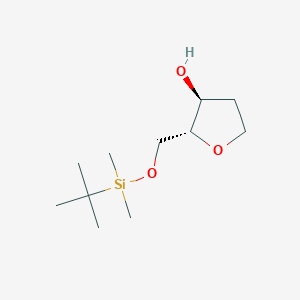
(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL is a complex organic compound that features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further synthetic transformations to introduce the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
化学反応の分析
Types of Reactions
(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, low temperature.
Substitution: Nucleophiles like sodium azide (NaN3), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azido derivatives or other substituted products.
科学的研究の応用
(2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural product analogs.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL primarily involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthetic transformations. The tert-butyldimethylsilyl group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to regenerate the free hydroxyl group.
類似化合物との比較
Similar Compounds
(2R,3S)-2-(((Trimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
(2R,3S)-2-(((Triisopropylsilyl)oxy)methyl)tetrahydrofuran-3-OL: Features a triisopropylsilyl group, offering different steric and electronic properties.
Uniqueness
The tert-butyldimethylsilyl group in (2R,3S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3-OL provides a unique combination of steric bulk and stability, making it particularly useful for protecting hydroxyl groups in complex synthetic sequences. This compound’s stability under various conditions and ease of deprotection make it a valuable tool in organic synthesis.
特性
分子式 |
C11H24O3Si |
|---|---|
分子量 |
232.39 g/mol |
IUPAC名 |
(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-ol |
InChI |
InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-8-10-9(12)6-7-13-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChIキー |
SEZAYGJHXCJLIM-VHSXEESVSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](CCO1)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
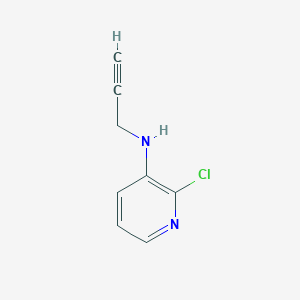
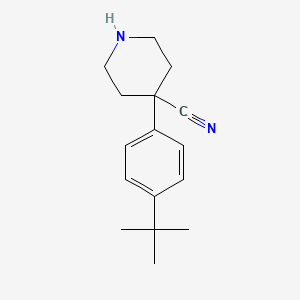
![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)

![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
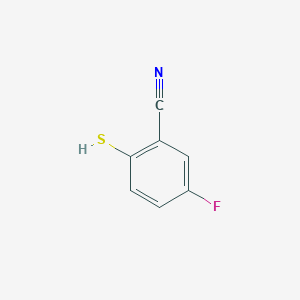
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)



